2-((tert-Butoxycarbonyl)amino)-3,5-Dichlorobenzoesäure

Übersicht

Beschreibung

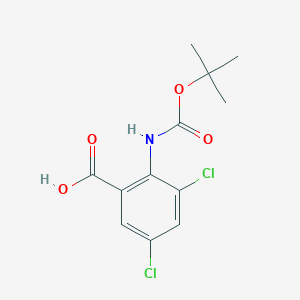

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a dichlorobenzoic acid moiety. This compound is of interest in organic synthesis due to its utility in protecting amino groups during chemical reactions, thereby preventing unwanted side reactions.

Wissenschaftliche Forschungsanwendungen

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is used in various scientific research applications, including:

Organic Synthesis: As a protecting group for amino acids and peptides, facilitating the synthesis of complex molecules.

Medicinal Chemistry: In the development of pharmaceuticals where selective protection and deprotection of functional groups are crucial.

Material Science: In the synthesis of novel materials with specific properties by modifying the benzoic acid moiety.

Wirkmechanismus

Target of Action

It’s known that tert-butoxycarbonyl (boc) protected amino acids are widely used in peptide synthesis . They play a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins .

Mode of Action

The compound interacts with its targets through a process known as deprotection. The Boc group is commonly used to protect the amino group in amino acids during peptide synthesis . This protection prevents unwanted side reactions from occurring. When the desired peptide bond formation is complete, the Boc group can be removed in a process called deprotection .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. In this pathway, amino acids are linked together to form peptides, which can then be assembled into proteins. The Boc group in the compound protects the amino group during this process, ensuring that the peptide bonds are formed correctly .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. By protecting the amino group during synthesis, the compound helps ensure that the peptide bonds are formed in the right order and at the right locations .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity. Additionally, temperature can influence the rate of the reactions in which the compound is involved .

Biochemische Analyse

Biochemical Properties

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acids and peptides, particularly in the synthesis of glucosamine synthase inhibitors and myosin kinase inhibitors . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which facilitate the compound’s role in biochemical processes.

Cellular Effects

The effects of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition or activation of specific enzymes. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites . These interactions can have significant implications for cellular function and overall metabolic health.

Transport and Distribution

The transport and distribution of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid within cells and tissues are crucial for its activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran at ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound involve similar protection strategies but are optimized for large-scale synthesis. This includes the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The removal of the Boc protecting group using strong acids like trifluoroacetic acid or hydrochloric acid in organic solvents

Substitution Reactions: The dichlorobenzoic acid moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or oxalyl chloride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Deprotection: The major product is the free amine derivative of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in similar applications.

N-Boc-D-tert-leucine: Another Boc-protected amino acid used in peptide synthesis.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid is unique due to the presence of the dichlorobenzoic acid moiety, which provides additional reactivity and functionalization options compared to other Boc-protected compounds .

This detailed article provides a comprehensive overview of 2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

2-((tert-Butoxycarbonyl)amino)-3,5-dichlorobenzoic acid (Boc-DCl) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with Boc-DCl.

Chemical Structure and Properties

Boc-DCl is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with dichlorination at the 3 and 5 positions of the benzoic acid moiety. Its molecular formula is , with a molecular weight of approximately 304.19 g/mol.

Enzyme Inhibition

Boc-DCl may act as an enzyme inhibitor. Inhibitors of certain proteases have been developed based on similar scaffolds. The presence of the Boc group can enhance the stability and bioavailability of the compound, potentially increasing its efficacy as an inhibitor in therapeutic applications.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Boc-DCl | 3CLpro (SARS-CoV-2) | TBD | |

| Analog A | Cathepsin B | 1.3 | |

| Analog B | Thrombin | >10 |

Anti-inflammatory Properties

Compounds similar to Boc-DCl have been evaluated for anti-inflammatory effects. The dichlorobenzoic acid derivatives have shown promise in inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Study on Structural Analogues

A study investigated the biological activities of various dichlorobenzoic acid derivatives, focusing on their effects on cell viability and inflammatory marker expression in vitro. Results indicated that certain modifications to the amino group significantly enhanced anti-inflammatory activity while reducing cytotoxicity.

Preclinical Trials

Preclinical trials involving Boc-DCl and its analogs have shown varying degrees of success in inhibiting viral proteases, particularly in the context of coronaviruses. These findings suggest that Boc-DCl could be a candidate for further development as a therapeutic agent against viral infections.

The proposed mechanism of action for Boc-DCl involves its interaction with specific enzymes or receptors within biological systems. The Boc group may facilitate cellular uptake and improve the compound's interaction with target sites, enhancing its pharmacological profile.

Eigenschaften

IUPAC Name |

3,5-dichloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDBARGFUXUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373773 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-58-0 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.